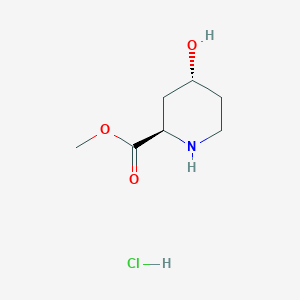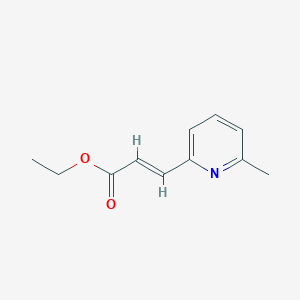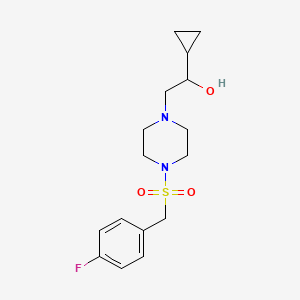
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a complex organic compound It contains multiple functional groups, such as an imidazole ring, a thioether linkage, an amino group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic routes and reaction conditions
Starting Materials: : The synthesis generally begins with the preparation of the imidazole moiety.
Step 1 - Formation of Imidazole Ring: : The imidazole ring is formed through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.
Step 2 - Thioether Linkage: : Next, the imidazole intermediate reacts with a thiol-containing compound under mild basic conditions to form the thioether linkage.
Step 3 - Functional Group Addition: : Functionalization to add the amino and hydroxymethyl groups involves using reagents like methylamine and formaldehyde.
Step 4 - Final Coupling Reaction: : The phenethylacetamide moiety is introduced via a nucleophilic substitution reaction.
Industrial production methods
Industrial production methods optimize these synthetic routes for scale, often using continuous flow reactors to maintain control over reaction conditions, improving yield and purity. Catalysis, solvent choice, and temperature control are critical for efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of reactions it undergoes
Oxidation: : The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : The amino and oxo groups can be reduced under hydrogenation conditions using palladium on carbon.
Substitution: : The thioether linkage can undergo nucleophilic substitution with halides under basic conditions.
Common reagents and conditions used in these reactions
Oxidation: : Potassium permanganate, chromium trioxide, in acidic or neutral conditions.
Reduction: : Hydrogen gas, palladium on carbon catalyst.
Substitution: : Halides (e.g., iodomethane), bases like sodium hydroxide or potassium carbonate.
Major products formed from these reactions
Oxidation products: : Formyl or carboxyl derivatives.
Reduction products: : Corresponding alcohols or amines.
Substitution products: : Compounds with substituted alkyl or aryl groups on the sulfur atom.
Applications De Recherche Scientifique
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide has diverse applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules due to its multiple reactive sites.
Biology: : Acts as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: : Explored for potential therapeutic effects, especially in enzyme-targeted treatments.
Industry: : Utilized in creating specialty chemicals and materials due to its multifunctional nature.
Mécanisme D'action
Mechanism
The compound exerts its effects through interactions with specific molecular targets, primarily through its functional groups, which can form hydrogen bonds, van der Waals forces, and ionic interactions.
Molecular targets and pathways involved
Enzymes: : Inhibits or modulates enzyme activity by binding to active sites or allosteric sites.
Receptors: : May act as an agonist or antagonist at receptor sites, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Comparison with other similar compounds
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide vs 2-((1-(2-amino-2-oxoethyl)-5-(methyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: : The presence of a hydroxymethyl group instead of a methyl group offers additional hydrogen bonding capabilities.
This compound vs 2-((1-(2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: : The amino group in the first compound provides additional reactivity and potential interactions in biological systems.
List the similar compounds
2-((1-(2-amino-2-oxoethyl)-5-(methyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
2-((1-(2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
2-((1-(2-amino-2-hydroxyethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
Hope you found that detailed enough! Anything else on this topic or a different one?
Propriétés
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c17-14(22)9-20-13(10-21)8-19-16(20)24-11-15(23)18-7-6-12-4-2-1-3-5-12/h1-5,8,21H,6-7,9-11H2,(H2,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNADNRLHMLEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-2-methylphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2673995.png)

![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)

![N-{2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2674002.png)

![2-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}sulfonyl)benzonitrile](/img/structure/B2674004.png)
![2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2674005.png)


![7-Fluoro-2-methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2674010.png)
![N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2674011.png)

